molecular formula C14H15N7O B2500188 1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 2034322-95-5

1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2500188
CAS No.: 2034322-95-5
M. Wt: 297.322
InChI Key: WCEQAPIDVDWTND-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N7O and its molecular weight is 297.322. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Anticancer Activity: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown promising cytotoxic activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
  • Anti-inflammatory Activity: Research on pyrazole derivatives also highlights their anti-inflammatory capabilities, particularly through the inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory process. This suggests potential applications in developing anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Applications

  • Antimicrobial Activity: Triazole and pyrazole derivatives have been identified as potent antimicrobial agents against a variety of pathogens, including bacteria and fungi, underscoring their importance in addressing antibiotic resistance (Abunada et al., 2008).
  • Antituberculosis Activity: Compounds featuring the triazole and pyrazole moieties have shown significant activity against Mycobacterium tuberculosis, offering a new avenue for tuberculosis therapy. This is particularly critical in the face of emerging drug-resistant strains of the bacterium (Amaroju et al., 2017).

Mechanism of Action

Properties

IUPAC Name

1-methyl-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-6-7-21-9-12(8-17-21)11-2-4-15-5-3-11/h2-5,8-10H,6-7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEQAPIDVDWTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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